1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid
Overview
Description
1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system with two carboxylic acid groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of carboxylic acid groups. One common method includes:
Cyclization Reactions: Starting from appropriate pyridine and pyrrole precursors, cyclization reactions can be employed to form the fused ring system.
Functional Group Transformations: Introduction of carboxylic acid groups can be achieved through oxidation reactions or by using carboxylation reagents under suitable conditions
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolo[3,2-b]pyridine core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, such as the RAS–MEK–ERK or PI3K–Akt pathways, which are crucial for cell proliferation, migration, and survival .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns
7-Azaindole:
Uniqueness: 1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and novel materials.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-2-4)5(3-10-6)9(14)15/h1-3,10H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZDWGNIKQPEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.